4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Beschreibung
4-Bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (hereafter referred to by its ChemDiv ID G856-9570) is a synthetic small molecule with a molecular formula of C23H18BrN3O2 and a molecular weight of 448.32 g/mol . The compound features a brominated benzamide moiety linked to a 2-methyl-4-oxo-3,4-dihydroquinazoline group (Figure 1).
G856-9570 is included in the Aurora A-B Kinase Targeted Library, highlighting its relevance in cancer research, particularly in kinase inhibition studies . Its synthetic accessibility and structural features make it a candidate for further pharmacological optimization.
Eigenschaften
IUPAC Name |
4-bromo-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c1-14-24-20-5-3-2-4-19(20)22(28)26(14)18-12-10-17(11-13-18)25-21(27)15-6-8-16(23)9-7-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBXGGQAVZHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid derivatives with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinazolinone moiety can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reagents: EDCI, DCC, or palladium catalysts for Suzuki-Miyaura coupling.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups in place of the bromine atom .
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with enzymes and receptors, modulating their activity. The bromine atom and benzamide group contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinazolinone-Benzamide Family
Several compounds share structural motifs with G856-9570, particularly the quinazolinone core and benzamide linkage. Key examples include:
N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e)
- Structure : Differs by having a 2,4-dioxoquinazoline instead of a 2-methyl-4-oxo-3,4-dihydroquinazoline.
- Properties : Melting point = 261–263°C; characterized by ¹H/¹³C NMR and IR spectroscopy .
- Activity: Not explicitly stated, but similar quinazolinones are explored for anticancer and anti-inflammatory applications .
N-(4-Bromophenyl)-2-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3l)
- Structure: Incorporates a 6-fluoro substituent on the quinazolinone and a bromophenyl benzamide.
- Properties : Melting point = 272–274°C; cream-colored solid .
- Activity : Fluorine substitution often enhances metabolic stability and target binding .
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Structure: Replaces the quinazolinone with a thieno[3,4-c]pyrazole core.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized in Table 1:
*Estimated based on structural similarity.
†Assumed due to the presence of multiple hydrogen-bond acceptors.
- Lipophilicity: G856-9570’s logP (4.135) is higher than 3e and 3l, likely due to the methyl group on the quinazolinone enhancing hydrophobic interactions .
- Solubility : The low water solubility of G856-9570 (logSw = -4.25) is comparable to other brominated benzamides, necessitating formulation strategies for in vivo studies .
Biologische Aktivität
4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a complex organic compound that features a brominated benzamide structure linked to a quinazolinone moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is , with a molecular weight of approximately 434.285 g/mol. The compound's structure is characterized by:
- A bromine atom that enhances its reactivity.
- A quinazolinone core , known for diverse biological activities.
The biological activity of 4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is primarily attributed to its interaction with specific molecular targets:
- Quorum Sensing Inhibition : The compound has been shown to inhibit quorum-sensing receptors in bacteria such as Pseudomonas aeruginosa, disrupting bacterial communication and virulence.
- Anticancer Activity : Studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens, potentially due to its ability to interfere with bacterial metabolic processes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzamide derivatives, including 4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide. The results indicated that this compound demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Studies
In vitro studies on cancer cell lines revealed that 4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide exhibited significant cytotoxicity against various cancers, including breast and lung cancer. The compound was found to induce cell cycle arrest and apoptosis in these cell lines .
Case Studies
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
